molecular formula C9H9NO3 B3182972 [(E)-Benzyloxyimino]-acetic acid CAS No. 41928-70-5

[(E)-Benzyloxyimino]-acetic acid

Cat. No. B3182972
CAS RN: 41928-70-5
M. Wt: 179.17 g/mol
InChI Key: RLNKZSXNEFJASD-UXBLZVDNSA-N
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Description

The description of a compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the functional groups present in the molecule .


Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the mechanism of these reactions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound .

Scientific Research Applications

Antidiabetic Agents Development

[(E)-Benzyloxyimino]-acetic acid derivatives have been studied for their potential as non-thiazolidinedione antidiabetic agents. These compounds have shown significant glucose and lipid-lowering effects in genetically obese and diabetic mice, along with transcriptional activity for peroxisome proliferator-activated receptor (PPAR)-gamma. The structure-activity relationships of these derivatives indicate that the insertion of a carbon chain between the imino carbon and the carboxyl moiety significantly increases transcriptional activity at PPARgamma. For instance, (E)-4-(4-[(5-methyl-2-phenyl-1, 3-oxazol-4-yl)methoxy]benzyloxyimino)-4-phenylbutyric acid exhibited marked glucose and lipid-lowering activity without significant body weight gain, showing favorable pharmacokinetic properties for further evaluation as an antidiabetic agent (Imoto et al., 2003).

Basic Chemical Properties

The basicity of carboxylic acids, including derivatives of [(E)-Benzyloxyimino]-acetic acid, has been studied to understand their chemical behavior. Research has shown that the protonated form of these acids prefers an unsymmetrical conformation, and the lower basicity compared to ketones is due to the higher energy of the cation. This insight into the basic properties and the effects of substituents is crucial for the design and synthesis of new chemical entities with desired properties (Böhm & Exner, 2005).

Bio-Oil Reforming for Hydrogen Generation

The reforming of bio-oil derived carboxylic acids, including acetic acid which is structurally related to [(E)-Benzyloxyimino]-acetic acid, is a significant area of research for hydrogen generation. The steam reforming of acetic acid has seen increased research activity, with developments in catalysts, reforming processes, and reactors. Understanding the reaction characteristics of carboxylic acids during steam reforming contributes to the efficient production of biofuels and effective alternatives to oil derivatives used in chemical synthesis (Zhang et al., 2018).

Safety and Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards associated with it .

Future Directions

This involves discussing potential future research directions or applications of the compound .

properties

IUPAC Name

(2E)-2-phenylmethoxyiminoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-9(12)6-10-13-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,11,12)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNKZSXNEFJASD-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO/N=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-Benzyloxyimino]-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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